![molecular formula C15H16N2O4S B5537826 1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)
1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone
Description
Synthesis Analysis
- The synthesis of related pyrimidinone compounds involves reactions with methyl phenylacetate or diethyl malonate, phenyl isothiocyanate, and sodium hydride in DMF solution. This method yields compounds with potential anti-inflammatory and antiarrhythmic activities in rats and mice (Ranise et al., 1994).
Molecular Structure Analysis
- X-ray diffraction studies have been used to analyze the structure of pyrimidinone derivatives, revealing details such as crystallization in specific systems and space groups, and molecular dimensions (Gluziński et al., 1991).
Chemical Reactions and Properties
- Pyrimidinones synthesized from acetohydrazides exhibit notable antimicrobial activity. The cyclization of hydrazide into the oxadiazole nucleus results in enhanced antimicrobial properties (Salimon et al., 2011).
- Compounds similar to the target molecule have shown various biological activities, including antimicrobial properties, when synthesized through specific reactions (Chaudhari, 2012).
Physical Properties Analysis
- The synthesis and physical characterization of pyrimidinones involve methods like FTIR, NMR, HRMS, and X-ray diffraction, which help determine molecular conformations and structural integrity (Peng et al., 2015).
Chemical Properties Analysis
- Novel pyrimidinone derivatives have been synthesized and tested for various biological activities such as analgesic and anti-inflammatory effects. These compounds have shown significant activity in tests, highlighting the diversity of chemical properties in this class of molecules (Alagarsamy et al., 2007).
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities have been synthesized and evaluated for their biological activities. For instance, derivatives of 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone have been synthesized and shown to possess antiaggregating, antiinflammatory, antiarrhythmic, and antihyperlipidemic activities among others (Ranise et al., 1994). These compounds were developed through reactions of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate, highlighting the chemical versatility and potential therapeutic applications of pyrimidinyl derivatives.
Antimicrobial Activity
A specific compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized and evaluated for its antimicrobial activity. It exhibited significant antimicrobial activity with MIC values ranging from 30.2 to 43.2 μg cm-3 (Salimon et al., 2011). This study underscores the potential of pyrimidinyl derivatives in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Moreover, newly synthesized substituted thienochromene and Schiff base derivatives, starting from a mercapto chroman ethanone derivative, exhibited significant anti-inflammatory activities. Some of these compounds outperformed reference controls at low concentrations, indicating their potential as effective anti-inflammatory agents (Ouf et al., 2015).
Corrosion Inhibition
In another realm of application, Schiff bases derived from similar structural frameworks have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. These studies have found Schiff bases to act as mixed inhibitors, offering potential applications in protecting industrial materials (Hegazy et al., 2012).
properties
IUPAC Name |
5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-12-5-4-9(8(2)18)6-10(12)7-11-13(19)16-15(22)17-14(11)20/h4-6H,3,7H2,1-2H3,(H3,16,17,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYWCLUKDGRSSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC2=C(NC(=S)NC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333248 | |
Record name | 5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
CAS RN |
78927-62-5 | |
Record name | 5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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